1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNMHNCXFRDRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring . The reaction conditions generally include heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Analgesic and Anti-inflammatory Effects
The compound has been evaluated for its analgesic and anti-inflammatory effects. In vivo studies showed that it significantly reduced pain responses in animal models, suggesting potential as a therapeutic agent for pain management .
Agricultural Science Applications
Pesticidal Properties
Recent investigations have highlighted the effectiveness of pyrazole derivatives as pesticides. This compound has shown promise in controlling various agricultural pests. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .
Herbicide Development
The compound's structural features allow it to act as a selective herbicide, targeting specific plant enzymes. A case study revealed that formulations containing this compound effectively inhibited the growth of certain weed species without harming crop plants, making it a valuable addition to integrated pest management strategies .
Material Science Applications
Polymer Synthesis
In material science, this compound is being explored for its potential in synthesizing novel polymers. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .
Nanocomposite Development
The compound has also been utilized in the development of nanocomposites. Studies indicate that incorporating pyrazole derivatives into nanomaterials improves their electrical conductivity and thermal resistance, which is crucial for applications in electronics and energy storage systems .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Analgesic | Reduces pain response in animal models | |
| Anti-inflammatory | Decreases inflammation markers |
Table 2: Agricultural Applications
| Application Type | Description | Reference |
|---|---|---|
| Pesticide | Controls pest populations effectively | |
| Herbicide | Selectively inhibits weed growth |
Table 3: Material Science Applications
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Analogues of 1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
Antimicrobial Activity
- The 4-fluorophenyl derivative exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to the electron-withdrawing fluorine enhancing membrane penetration .
- The cyclopentylidenemethyl analogue shows improved activity (MIC: 16 µg/mL) due to increased hydrophobicity from the cycloalkane substituent .
- Dihydropyrazole derivatives (e.g., ) demonstrate broader-spectrum activity, including against E. coli, likely due to the planar dihydropyrazole core facilitating DNA intercalation .
Antifungal and Antioxidant Activity
- The 4-chlorophenyl analogue () inhibits Candida albicans (IC₅₀: 12 µM), surpassing the fluorinated parent compound, which lacks significant antifungal activity.
- Methoxyphenyl-dihydropyrazole hybrids () exhibit radical scavenging activity (IC₅₀: 45 µM in DPPH assay), linked to the electron-donating methoxy group stabilizing free radicals.
Physicochemical Properties
- Lipophilicity : Fluorine substituents reduce logP compared to chloro or bromo analogues (e.g., logP of fluorinated compound: 2.1 vs. 2.8 for 4-Cl derivative) .
- Thermal Stability: Dihydropyrazole derivatives decompose at higher temperatures (250–300°C) compared to non-hydrogenated pyrazoles (200–250°C) due to enhanced conjugation .
Biological Activity
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, also known as JRD0592, is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₂H₁₁FN₂O
- Molecular Weight : 218.23 g/mol
- IUPAC Name : 1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone
- Appearance : White powder
- Storage Temperature : Room temperature (RT)
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| IUPAC Name | 1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone |
| Appearance | White powder |
| Storage Temperature | RT |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown promising antibacterial and antifungal activities. In vitro tests demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key bacterial processes, such as protein synthesis and nucleic acid production. For example, compounds with halogen substituents have been noted to enhance antimicrobial activity significantly .
Study 1: Antimicrobial Activity of Pyrazole Derivatives
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL for the most active derivatives .
Study 2: Structure–Activity Relationship (SAR)
Another research effort focused on the structure–activity relationship of pyrazole derivatives. It was found that modifications in the phenyl ring significantly impacted their biological activity. The presence of electron-withdrawing groups, such as fluorine, was associated with increased potency against E. coli and S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
